molecular formula C9H11ClO3 B14712924 4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol CAS No. 22002-34-2

4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol

Cat. No.: B14712924
CAS No.: 22002-34-2
M. Wt: 202.63 g/mol
InChI Key: ZPUXPVXIIGXTBF-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol is a phenolic compound characterized by the presence of chlorine and hydroxymethyl groups attached to a methylphenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol typically involves the reaction of 4-chloro-3-methylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the hydroxymethyl groups. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,6-bis(hydroxymethyl)phenol: Similar structure but lacks the methyl group.

    4-Dimethylamino-2,6-bis(hydroxymethyl)phenol: Contains a dimethylamino group instead of chlorine.

    2,6-Bis(hydroxymethyl)-3-methylphenol: Lacks the chlorine atom.

Uniqueness

4-Chloro-2,6-bis(hydroxymethyl)-3-methylphenol is unique due to the presence of both chlorine and hydroxymethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

22002-34-2

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

4-chloro-2,6-bis(hydroxymethyl)-3-methylphenol

InChI

InChI=1S/C9H11ClO3/c1-5-7(4-12)9(13)6(3-11)2-8(5)10/h2,11-13H,3-4H2,1H3

InChI Key

ZPUXPVXIIGXTBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1CO)O)CO)Cl

Origin of Product

United States

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